LY450108 - 376594-67-1

LY450108

Catalog Number: EVT-274101
CAS Number: 376594-67-1
Molecular Formula: C19H22F2N2O3S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY450108 is a synthetic compound classified as a biarylpropylsulfonamide. It acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of glutamate receptor found in the central nervous system. [] These receptors play a crucial role in excitatory neurotransmission and synaptic plasticity. LY450108's ability to enhance AMPA receptor function makes it a valuable tool for investigating the roles of these receptors in various neurological processes.

Synthesis Analysis

The asymmetric synthesis of LY450108 utilizes Evans' chiral oxazolidinone auxiliary method. [] The synthesis involves several key steps:

A separate synthesis route has been developed to produce tritium-labeled LY450108 for research purposes. []

Mechanism of Action

LY450108 acts as a positive allosteric modulator of AMPA receptors. [, ] Instead of binding to the same site as glutamate (the endogenous ligand), it binds to a distinct allosteric site on the receptor. This binding enhances the effects of glutamate, leading to:

Applications
  • Investigating Cognitive Function: Due to their role in synaptic plasticity, AMPA receptor modulators like LY450108 are explored for their potential in enhancing cognitive function. []
  • Models of Depression: Studies have examined the potential antidepressant effects of LY450108 in rodent models. [, ]
  • Parkinson's Disease Research: Preclinical research suggests that AMPA receptor potentiators, including LY450108, might have therapeutic benefits in Parkinson's disease models. []
  • Brain Mapping: The functional effects of LY450108 and a related compound, LY451395, have been mapped in the brain using 14C 2-deoxyglucose autoradiography, providing insights into their site of action. []
Future Directions

References:[1] https://www.semanticscholar.org/paper/39d09af597a837e75de6f58018dcae3d0e6009ae [] https://www.semanticscholar.org/paper/11ecee44c3e5aca42154f53abc4e07d8be5089f0 [] https://www.semanticscholar.org/paper/bd15050803bea0c8bf8ae83c92fa4926e0cf946c [] https://www.semanticscholar.org/paper/248539f78ae5f8688fcd9e8790af173b86dca186[8] https://www.semanticscholar.org/paper/bfd824fa13c30c412c58453601672fbcabd54675

LY451395

  • Compound Description: LY451395 is a positive allosteric modulator of AMPA receptors, similar to LY450108. It enhances AMPA receptor function, thereby increasing excitatory synaptic transmission [].
  • Relevance: LY451395 is structurally related to LY450108 and belongs to the same class of biarylpropylsulfonamides []. Both compounds have been investigated for their therapeutic potential in cognitive disorders, depression, and Parkinson's disease []. LY451395's pharmacokinetic properties, including its ability to cross the blood-brain barrier, have also been studied in comparison to LY450108 [].

Piracetam

  • Compound Description: Piracetam is a nootropic drug belonging to the racetam family. It is believed to act as a positive allosteric modulator of AMPA receptors, although its exact mechanism of action is not fully understood []. Piracetam has been investigated for its potential cognitive-enhancing effects.
  • Relevance: Piracetam, while structurally different from LY450108, shares a similar pharmacological target by acting as an AMPA receptor potentiator []. This places it within the same therapeutic category as LY450108, although their specific mechanisms of action and clinical applications may differ.

Aniracetam

  • Compound Description: Aniracetam is another nootropic drug in the racetam family, structurally similar to piracetam. It is also considered a positive allosteric modulator of AMPA receptors, potentially influencing cognitive function [].
  • Relevance: Like Piracetam, Aniracetam shares a similar pharmacological target with LY450108 by acting as an AMPA receptor potentiator []. Despite structural differences, their shared ability to modulate AMPA receptors makes them relevant for comparison in research exploring the therapeutic potential of AMPA potentiators.

Cyclothiazide

  • Compound Description: Cyclothiazide is a benzothiazide diuretic that also exhibits AMPA receptor potentiating effects []. It enhances AMPA receptor function by slowing down the desensitization of the receptor, leading to prolonged excitatory synaptic responses.
  • Relevance: Cyclothiazide, though structurally distinct from LY450108, highlights the diversity of chemical structures capable of modulating AMPA receptor activity []. Comparing its mechanism of action and effects with LY450108 contributes to a broader understanding of AMPA receptor pharmacology and potential therapeutic strategies.

CX-516

  • Compound Description: CX-516 is a benzylpiperidine derivative that acts as a positive allosteric modulator of AMPA receptors []. It has been investigated for its potential cognitive-enhancing properties, particularly in the context of age-related cognitive decline.
  • Relevance: CX-516's classification as an AMPA receptor potentiator makes it pharmacologically relevant to LY450108 []. While their chemical structures differ, their shared target and potential therapeutic applications warrant comparative studies to elucidate their distinct pharmacological profiles.

CX-546

  • Compound Description: CX-546 is another benzylpiperidine derivative and AMPA receptor potentiator, similar to CX-516. It has shown potential in preclinical studies for enhancing cognitive function [].
  • Relevance: Like CX-516, CX-546's AMPA receptor potentiating activity makes it directly comparable to LY450108 in terms of its therapeutic potential for cognitive enhancement []. Understanding the similarities and differences in their mechanisms and effects contributes to a more comprehensive understanding of AMPA receptor modulation as a therapeutic strategy.

LY392098

  • Compound Description: LY392098 is a biarylpropylsulfonamide derivative and a potent AMPA receptor potentiator []. It has been investigated for its potential in treating cognitive disorders and neurodegenerative diseases.
  • Relevance: LY392098 is structurally related to LY450108 as part of the biarylpropylsulfonamide class of AMPA receptor potentiators []. This close structural relationship suggests potential similarities in their pharmacological profiles and therapeutic applications, making comparative studies valuable for understanding structure-activity relationships.

LY404187

  • Compound Description: LY404187 is another biarylpropylsulfonamide and potent AMPA receptor potentiator, sharing structural similarities with both LY392098 and LY450108 []. It has demonstrated neuroprotective effects in preclinical models and has been explored as a potential treatment for stroke and other neurological disorders.
  • Relevance: LY404187's structural similarity to LY450108, alongside its AMPA receptor potentiating activity, makes it a highly relevant compound for comparative analysis []. Investigating their shared and distinct pharmacological properties contributes to a deeper understanding of their potential therapeutic applications and structure-activity relationships within this class of compounds.

LY503430

  • Compound Description: LY503430 is a potent and selective AMPA receptor potentiator, belonging to the biarylpropylsulfonamide class, similar to LY450108 []. It has demonstrated efficacy in animal models of cognitive impairment and has been investigated for potential therapeutic applications in Alzheimer's disease.
  • Relevance: As a structurally related biarylpropylsulfonamide and potent AMPA receptor potentiator, LY503430 is highly relevant to LY450108 []. Comparative studies are crucial for elucidating potential differences in their pharmacological properties, brain penetration, and therapeutic efficacy. Understanding these nuances is essential for advancing the development of AMPA receptor modulators for cognitive disorders.

14C-Labeled LY450108

  • Compound Description: 14C-Labeled LY450108 is a radiolabeled version of LY450108 used in pharmacokinetic and distribution studies []. The incorporation of the radioactive carbon isotope (14C) allows researchers to track the absorption, distribution, metabolism, and excretion of the compound in biological systems with high sensitivity.
  • Relevance: The development and utilization of 14C-Labeled LY450108 are directly related to understanding the pharmacokinetic properties of LY450108 itself []. It enables researchers to trace the compound's journey within the body, providing crucial information about its absorption, blood-brain barrier permeability, tissue distribution, and elimination. These data are invaluable for optimizing dosing regimens and assessing the potential for drug interactions or toxicity in preclinical and clinical settings.

Properties

CAS Number

376594-67-1

Product Name

LY450108

IUPAC Name

3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide

Molecular Formula

C19H22F2N2O3S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1

InChI Key

ACOXQYLJOQAHST-ZDUSSCGKSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F

Solubility

Soluble in DMSO

Synonyms

LY-450108; LY 450108; LY450108.

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.